UNC9036

STING PROTAC DC50

UNC9036 is a highly characterized VHL-recruiting STING PROTAC degrader, essential for researchers requiring near-complete STING ablation. With a demonstrated Dmax of 99.9% in renal cell carcinoma lines and a DC50 of 227 nM, it outperforms analogs for maximal depletion studies. Its distinct nonyl linker offers a critical comparator for evaluating linker chemistry on ternary complex stability. For reproducible and impactful results in STING pathway dissection, specify UNC9036.

Molecular Formula C73H95N17O11S
Molecular Weight 1418.7 g/mol
Cat. No. B12372294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9036
Molecular FormulaC73H95N17O11S
Molecular Weight1418.7 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCCCCCCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC
InChIInChI=1S/C73H95N17O11S/c1-10-89-56(35-45(3)83-89)68(96)81-71-79-54-38-51(66(94)75-26-17-15-13-12-14-16-21-60(92)80-64(73(6,7)8)70(98)88-43-52(91)41-55(88)67(95)76-42-48-22-24-49(25-23-48)63-47(5)77-44-102-63)40-58(99-9)61(54)86(71)28-18-19-29-87-62-53(78-72(87)82-69(97)57-36-46(4)84-90(57)11-2)37-50(65(74)93)39-59(62)101-32-20-27-85-30-33-100-34-31-85/h18-19,22-25,35-40,44,52,55,64,91H,10-17,20-21,26-34,41-43H2,1-9H3,(H2,74,93)(H,75,94)(H,76,95)(H,80,92)(H,78,82,97)(H,79,81,96)/b19-18+/t52-,55+,64+/m1/s1
InChIKeyBDSHEGJPPSYXPH-MGKALCIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide: A VHL-Recruiting STING PROTAC Degrader for Targeted Protein Degradation Research


This compound is a synthetic heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Stimulator of Interferon Genes (STING) protein. It comprises a STING agonist warhead (derived from the diABZI series), a flexible nonyl linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand (VH032). This structural architecture enables the compound to simultaneously bind STING and VHL, facilitating the ubiquitination and subsequent proteasomal degradation of STING in renal cell carcinoma (RCC) cell lines [1]. The compound belongs to a series of VHL-recruiting STING PROTACs developed to modulate innate immune signaling pathways.

Why Substituting 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide with a Generic STING PROTAC or Degrader is Not Recommended for Precise Research Outcomes


Simple substitution with other STING-targeting PROTACs or degraders is not advisable due to substantial differences in degradation potency (DC50), maximal degradation efficacy (Dmax), and linker composition, which critically influence ternary complex formation, cellular selectivity, and downstream biological effects [1]. Within the same class of VHL-recruiting STING PROTACs, variations in linker length and rigidity directly correlate with marked differences in DC50 values (ranging from 227 nM to over 0.9 μM) and Dmax (from >80% to >99%) [1]. Furthermore, the specific nonyl linker in this compound imparts distinct physicochemical properties compared to the PEG-based linkers found in alternative STING PROTACs like SP23, which exhibits poor membrane penetration, or the rigid alkyl linker in UNC9036, which is associated with a short half-life [2]. These quantifiable performance divergences underscore the necessity of selecting a specific, well-characterized compound for reproducible and interpretable scientific results.

Quantitative Differentiation Evidence for 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide Versus Key STING PROTAC Comparators


STING Degradation Potency (DC50) in Caki-1 Cells: UNC8899 vs. UNC9036

This compound (UNC8899) demonstrates a DC50 value of 0.924 μM for STING degradation in Caki-1 renal cell carcinoma cells [1]. In contrast, the closely related analog UNC9036, which features a rigid alkyl linker of identical length, exhibits a significantly more potent DC50 of 227 nM (0.227 μM) [1]. This represents an approximate 4-fold difference in potency, highlighting how subtle linker modifications profoundly impact degradation efficiency [1].

STING PROTAC DC50 Degradation Potency Caki-1

Maximal STING Degradation Efficacy (Dmax) in Caki-1 Cells: UNC8899 vs. UNC9036

This compound (UNC8899) achieves the highest maximal STING degradation (Dmax) among the tested PROTACs in the series, reaching 99.9% degradation in Caki-1 cells [1]. While UNC9036 exhibits superior potency (lower DC50), its Dmax is lower, indicating that UNC8899 can more completely eliminate the STING protein pool at saturating concentrations [1].

STING PROTAC Dmax Degradation Efficacy Caki-1

Linker Composition and Its Impact on Degradation Kinetics: Nonyl Linker vs. Rigid Alkyl Linker

This compound (UNC8899) incorporates a flexible nonyl linker, which is associated with rapid STING degradation kinetics, with significant degradation observed within 2 hours in HKC-8 cells [1]. In contrast, the rigid alkyl linker in UNC9036, while yielding a lower DC50, is linked to a short in vivo half-life of 2.3 hours [2]. The flexible nonyl linker may offer a different balance of potency, degradation kinetics, and potential in vivo stability compared to rigid alkyl linkers.

STING PROTAC Linker Degradation Kinetics Caki-1

Recommended Research and Preclinical Application Scenarios for 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide


Investigating the Functional Consequences of Near-Complete STING Protein Ablation in RCC Cell Models

This compound is optimally suited for studies requiring maximal depletion of STING protein in renal cell carcinoma (RCC) cell lines, such as Caki-1 and HKC-8. With a demonstrated Dmax of 99.9% [1], it enables researchers to achieve near-total loss of STING function, facilitating the dissection of STING-dependent signaling pathways and the identification of potential synthetic lethal interactions in STING-expressing tumors.

Elucidating the Kinetics of VHL-Dependent STING Degradation and Phospho-STING Turnover

The compound's rapid degradation kinetics (significant degradation within 2 hours) [1] make it a valuable tool for time-course experiments designed to map the dynamics of STING degradation, phosphorylation, and downstream signaling events. It can be used in conjunction with proteasome inhibitors (e.g., MG132) and VHL depletion studies to confirm the mechanism of action and to study the turnover of activated, phosphorylated STING [1].

Comparative Analysis of STING PROTAC Linker Effects on Ternary Complex Formation and Degradation Selectivity

This compound, featuring a flexible nonyl linker, serves as a key comparator for other STING PROTACs with distinct linker chemistries (e.g., rigid alkyl, PEG-based). Direct comparison with UNC9036 (rigid alkyl linker) allows for the empirical assessment of how linker flexibility influences ternary complex stability, degradation potency (DC50), and maximal efficacy (Dmax) [1]. Such studies are critical for rational PROTAC design and optimization.

Ex Vivo or In Vivo Studies Evaluating the Therapeutic Potential of STING Degradation in Immune-Oncology or Inflammatory Disease Models

While in vivo pharmacokinetic data for this specific compound are limited, its high Dmax and VHL-dependent mechanism support its use in preclinical ex vivo or in vivo models of diseases driven by STING hyperactivation. Researchers can employ this compound to evaluate the impact of STING degradation on tumor immune infiltration, cytokine production, and disease progression in relevant animal models, with careful consideration of its potency and potential differences in in vivo stability compared to other STING PROTACs like UNC9036 (short half-life) [2].

Technical Documentation Hub

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